Elaidic Acid Ethyl-d5 Ester
Description
Elaidic Acid Ethyl-d5 Ester is a deuterium-labeled derivative of elaidic acid ethyl ester, where five hydrogen atoms in the ethyl group are replaced with deuterium. Elaidic acid (C₁₈H₃₄O₂), the trans-isomer of oleic acid, is an unsaturated fatty acid with a single trans double bond at the Δ9 position (9-octadecenoic acid) . The ethyl-d5 ester modification (C₂₀H₃₃D₅O₂, molecular weight ≈317.5 g/mol) enhances its utility in isotopic tracing, particularly in lipid metabolism and pharmacokinetic studies. This compound is synthesized to serve as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, enabling precise quantification of endogenous elaidic acid in biological matrices .
This compound is also employed in prodrug research. For example, lipophilic analogs like elacytarabine (cytarabine–5′-elaidic acid ester) leverage the ester’s hydrophobic properties to improve cellular uptake and intracellular retention, where non-specific esterases release the active drug . Its trans configuration uniquely influences membrane fluidity and lipid-protein interactions, making it valuable for studying the biological effects of trans fats .
Properties
CAS No. |
1217226-00-0 |
|---|---|
Molecular Formula |
C₂₀H₃₃D₅O₂ |
Molecular Weight |
315.55 |
Synonyms |
(9E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; Ethyl-d5 E-Octadec-9-enoate; Ethyl-d5 Elaidate; Ethyl-d5 trans-9-Octadecenoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidic Acid Ethyl-d5 Ester can be synthesized through the esterification of elaidic acid with ethanol-d5. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of elaidic acid with ethanol-d5 in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Elaidic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Elaidic acid.
Reduction: Elaidyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Elaidic Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its role in lipid metabolism and its potential impact on cardiovascular health.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products
Mechanism of Action
The mechanism of action of Elaidic Acid Ethyl-d5 Ester involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into lipid metabolism and the effects of fatty acids on cellular functions. The molecular targets include enzymes involved in fatty acid oxidation and synthesis .
Comparison with Similar Compounds
Key Comparisons:
Structural Diversity: Chain Length and Unsaturation: this compound (18C, one trans bond) contrasts with longer-chain polyunsaturated esters like Eicosapentaenoic Acid Ethyl-d5 Ester (20C, 5 cis bonds) and Ethyl Arachidonate-d5 (20C, 4 cis bonds). These structural differences dictate their roles in membrane dynamics and signaling pathways . Ester Group: Methyl esters (e.g., Arachidonic Acid-d5 Methyl Ester) exhibit higher volatility for GC-MS, while ethyl esters (e.g., Elaidic Acid Ethyl-d5) enhance lipophilicity for cellular uptake studies .
Analytical Advantages :
- Deuterium labeling in all compounds improves isotopic discrimination in MS/NMR, but this compound is particularly suited for trans fat studies due to its unique trans configuration .
- Branched esters like Tuberculostearic Acid Ethyl-d5 Ester provide insights into lipid packing defects in membranes, unlike linear-chain analogs .
Biological and Pharmacological Roles: this compound’s trans double bond mimics industrially produced trans fats, enabling research on their metabolic dysregulation and cardiovascular risks . Omega-3/omega-6 esters (e.g., Eicosapentaenoic Acid Ethyl-d5) are prioritized in anti-inflammatory and neuroprotective studies .
Prodrug Development: Elaidic acid esters demonstrate intracellular trapping and esterase-mediated drug release, a feature shared with analogs like CP-4126 (gemcitabine–elaidic acid ester) . In contrast, 10-Undecenoic Acid Ethyl-d5 Ester is explored for antifungal activity due to its terminal double bond .
Biological Activity
Elaidic Acid Ethyl-d5 Ester, a deuterated form of elaidic acid, is a fatty acid ester that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, examining its effects on metabolic processes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is derived from elaidic acid, which is the trans isomer of oleic acid. The presence of deuterium (d5) in the molecule alters its isotopic composition, which can be beneficial in tracing metabolic pathways and studying lipid metabolism. Its chemical structure can be represented as follows:
- Molecular Formula : C18H34O2
- Molecular Weight : 282.46 g/mol
- CAS Number : 1920-72-3
Metabolic Pathways
This compound participates in lipid metabolism and has been studied for its role in various biochemical pathways. Research indicates that fatty acid esters can influence insulin sensitivity and lipid profiles, making them significant in metabolic disorders such as obesity and diabetes.
Table 1: Comparison of Fatty Acid Esters and Their Biological Activities
Lipid Metabolism and Insulin Sensitivity
Studies have shown that elaidic acid derivatives can impact insulin signaling pathways. In a study examining the effect of various fatty acids on insulin sensitivity, elaidic acid was found to induce insulin resistance in muscle cells. This suggests that this compound may have similar effects due to its structural properties .
Case Study: Prenatal Nutrition and Fatty Acids
A notable case study investigated the impact of deuterated fatty acids, including this compound, on neonatal development. The study administered deuterated linoleic acid (d5-LA) alongside d5-elaidic acid to neonates and monitored metabolic responses. Results indicated that deuterated fatty acids could influence the formation of long-chain polyunsaturated fatty acids (LCPUFAs), essential for infant development .
Q & A
Q. What are the standard synthetic routes for Elaidic Acid Ethyl-d5 Ester, and how is its purity validated?
this compound is synthesized via esterification of deuterated ethanol (CD3CD2OD) with elaidic acid under acidic catalysis. Key steps include refluxing in anhydrous conditions and purification via column chromatography. Purity is validated using high-resolution mass spectrometry (HR-ESI-MS) to confirm isotopic enrichment (≥95% deuterium incorporation) and gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis .
Q. How is this compound characterized structurally and isotopically?
Structural confirmation requires -NMR (150 MHz) and -NMR (600 MHz) in CDCl3 to identify trans-configuration at the C9 double bond and ester functionality. Isotopic enrichment is verified via HR-ESI-MS, where the molecular ion peak ([M+H]) shows a mass shift of +5 Da compared to the non-deuterated analog .
Q. What are its primary applications in lipid metabolism studies?
It serves as a stable isotope-labeled internal standard in lipidomics for quantifying endogenous elaidic acid esters in biological matrices. Its deuterated ethyl group minimizes isotopic interference during LC-MS/MS analysis, enabling precise calibration curves in studies of trans-fat metabolism .
Advanced Research Questions
Q. How to design a robust LC-MS/MS method using this compound as an internal standard?
- Column : Use a C18 reverse-phase column with 1.7 µm particle size for optimal lipid separation.
- Ionization : Electrospray ionization (ESI) in positive mode with a declustering potential of 80 V.
- Quantification : Monitor transitions at m/z 313.3 → 255.2 (analyte) and m/z 318.3 → 260.2 (internal standard). Validate method specificity, linearity (R > 0.995), and recovery (85–115%) per FDA guidelines .
Q. How to resolve discrepancies in deuterium loss during long-term storage?
Deuterium exchange can occur under acidic or aqueous conditions. To mitigate:
- Store in anhydrous acetonitrile at −80°C.
- Avoid repeated freeze-thaw cycles.
- Validate stability via monthly HR-ESI-MS checks to detect mass shifts ≥0.5 Da .
Q. What experimental controls are critical when using this compound in tracer studies?
Q. How does deuteration impact chromatographic retention behavior?
Deuteration increases hydrophobicity slightly, causing a ~0.3 min retention time shift in reversed-phase LC compared to non-deuterated esters. Adjust gradient elution programs (e.g., 0.1% formic acid in acetonitrile/water) to resolve co-eluting peaks .
Q. What are the challenges in synthesizing gram-scale quantities with >99% isotopic purity?
- Isotopic scrambling : Minimize by using deuterated ethanol with >99.5% isotopic purity and avoiding protic solvents.
- Purification : Employ preparative HPLC with a C8 column and isocratic elution (85% acetonitrile) to isolate the deuterated ester from side products .
Methodological Notes
- Synthesis : Deuterated ethanol must be rigorously dried over molecular sieves to prevent ester hydrolysis.
- NMR Interpretation : The ethyl-d5 group shows no -NMR signals, simplifying spectral analysis .
- Quantitative Workflows : Normalize peak areas using the internal standard’s deuterated ion to correct for matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
